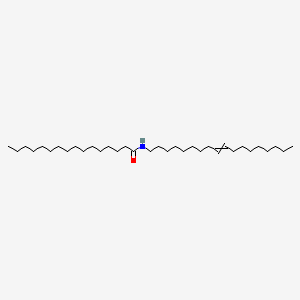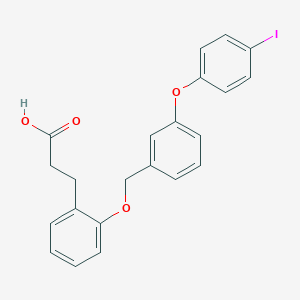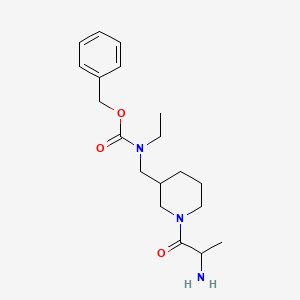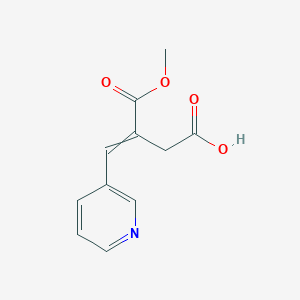
1-(3-Iodophenyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Iodophenyl)naphthalene is an organic compound that belongs to the class of naphthalenes, which are characterized by two fused benzene rings. This compound is specifically substituted with an iodine atom at the 3-position of the phenyl ring attached to the naphthalene core. The molecular formula of this compound is C16H11I, and it has a molecular weight of 330.16 g/mol
准备方法
1-(3-Iodophenyl)naphthalene can be synthesized through several methods, with the Suzuki–Miyaura coupling reaction being one of the most common approaches. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:
Reagents: Aryl halide (e.g., 3-iodophenyl bromide), aryl boronic acid (e.g., naphthylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Typically, a mixture of water and an organic solvent like toluene or ethanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but generally ranges from a few hours to overnight.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency, yield, and purity.
化学反应分析
1-(3-Iodophenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with different aryl boronic acids can yield various biaryl derivatives.
科学研究应用
1-(3-Iodophenyl)naphthalene has several scientific research applications, including:
作用机制
The mechanism of action of 1-(3-Iodophenyl)naphthalene depends on its specific application. In chemical reactions, the iodine atom serves as a reactive site for substitution and coupling reactions. In biological systems, naphthalene derivatives can interact with various molecular targets, such as enzymes and receptors, through mechanisms like intercalation with DNA or inhibition of specific enzymes .
相似化合物的比较
1-(3-Iodophenyl)naphthalene can be compared with other naphthalene derivatives, such as:
1-(4-Iodophenyl)naphthalene: Similar structure but with the iodine atom at the 4-position.
1-(3-Bromophenyl)naphthalene: Similar structure but with a bromine atom instead of iodine.
1-(3-Chlorophenyl)naphthalene: Similar structure but with a chlorine atom instead of iodine.
The uniqueness of this compound lies in the specific reactivity of the iodine atom, which can influence the compound’s chemical and biological properties .
属性
分子式 |
C16H11I |
|---|---|
分子量 |
330.16 g/mol |
IUPAC 名称 |
1-(3-iodophenyl)naphthalene |
InChI |
InChI=1S/C16H11I/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H |
InChI 键 |
SMRPIAXBOACUQB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol;oxalic acid](/img/structure/B14787390.png)

![2-[2-[[(1S,3R,12S,16R)-9,14-dihydroxy-15-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14787404.png)
![2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione](/img/structure/B14787412.png)


![6,6'-((3,3'-Di-tert-butyl-5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine](/img/structure/B14787432.png)
![2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl]acetic acid](/img/structure/B14787440.png)

![methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B14787450.png)

![Benzyl 3-[4-(1-acetamidoethyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14787477.png)

![4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide](/img/structure/B14787480.png)
